(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Physicochemical differentiation Positional isomerism Purification behavior

(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 290327-92-3) is a chiral, Boc-protected pyrrolidine alcohol with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. The compound features a pyrrolidine ring bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a 1-hydroxyethyl substituent at the 2-position with (2S) absolute configuration.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B13003124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C1CCCN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m0/s1
InChIKeyJNNOAQQODYAQBD-GKAPJAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate: A Chiral Boc-Protected Pyrrolidine Alcohol Building Block for Medicinal Chemistry Procurement


(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 290327-92-3) is a chiral, Boc-protected pyrrolidine alcohol with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol [1]. The compound features a pyrrolidine ring bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a 1-hydroxyethyl substituent at the 2-position with (2S) absolute configuration. The 1-hydroxyethyl side chain introduces an additional stereogenic center at the carbinol carbon, generating diastereomeric pairs—a structural feature that distinguishes it from the more common 2-(2-hydroxyethyl) analog (CAS 88790-38-9) which lacks this second chiral center . The compound is supplied by multiple vendors including Sigma-Aldrich, AChemBlock, Amatek Scientific, and BOC Sciences at purities ranging from 95% to ≥98%, and is catalogued under PubChem CID 60045043 .

Why Generic Substitution of (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate with In-Class Analogs Carries Procurement Risk


Substituting this compound with closely related pyrrolidine building blocks—such as the 2-(2-hydroxyethyl) analog (CAS 88790-38-9), racemic mixtures (CAS 916145-68-1), or opposite-enantiomer forms (CAS 848482-37-1)—introduces quantifiable differences in physicochemical properties, stereochemical identity, and downstream synthetic utility. The 1-hydroxyethyl isomer exhibits a predicted boiling point of 299.8±13.0 °C versus 306.0±15.0 °C for the 2-hydroxyethyl analog, and a higher density of 1.076±0.06 g/cm³ compared to 1.065±0.06 g/cm³ [1]. Critically, the 1-hydroxyethyl side chain bears a chiral alcohol center absent in the 2-hydroxyethyl derivative, meaning that stereochemical integrity at this position directly governs diastereomeric purity—a parameter that influences both biological target engagement in kinase inhibitor programs and the enantiomeric excess of final pharmaceutical intermediates . Procurement of the incorrect diastereomer or stereochemically undefined material can lead to divergent biological activity, as documented in chiral pyrrolidine-based CK1 inhibitor development where scaffold stereochemistry, while not always altering potency, affects molecular recognition and binding interactions within the ATP-binding pocket [2].

Quantitative Differentiation Evidence for (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Boiling Point and Density Differentiation: 1-Hydroxyethyl vs. 2-Hydroxyethyl Positional Isomers

The (2S)-1-hydroxyethyl isomer exhibits measurably distinct physical properties compared to its 2-hydroxyethyl positional isomer. The (2S,1'S) diastereomer (CAS 1307800-86-7) has a predicted boiling point of 299.8±13.0 °C at 760 mmHg and a density of 1.076±0.06 g/cm³, whereas the (2S)-2-(2-hydroxyethyl) analog (CAS 88790-38-9) shows a higher boiling point of 306.0±15.0 °C and a lower density of 1.065±0.06 g/cm³ . These differences, though modest, are relevant for distillation-based purification and chromatographic method development. The branched 1-hydroxyethyl substitution pattern also alters the compound's hydrogen-bonding network and conformational preferences compared to the linear 2-hydroxyethyl chain [1].

Physicochemical differentiation Positional isomerism Purification behavior

Stereochemical Complexity: Diastereomeric Differentiation from an Additional Chiral Center Absent in the 2-Hydroxyethyl Analog

Unlike the 2-hydroxyethyl analog (CAS 88790-38-9) which has only one stereogenic center at the pyrrolidine 2-position, the 1-hydroxyethyl derivative possesses two chiral centers: one at the pyrrolidine C2 (S-configured) and one at the carbinol carbon of the hydroxyethyl side chain. This generates two distinct diastereomers: (2S,1'S)-tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1307800-86-7) and (2S,1'R)-tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 310450-41-0) . The (2S,1'S) diastereomer is commercially available at ≥95% purity (Sigma-Aldrich, AChemBlock) and ≥97% purity (Amatek Scientific), while the (2S,1'R) diastereomer is available at ≥98% purity (ChemScene) . By contrast, the 2-hydroxyethyl analog has only one stereocenter and therefore exists as a single enantiomeric pair without diastereomeric complexity .

Diastereomer separation Stereochemical purity Chiral building block

Impact of Chiral Pyrrolidine Scaffold on Kinase Inhibitor Potency: Evidence from CK1δ/ε Inhibitor Development

In a quantitative SAR study of CK1 inhibitors, chiral pyrrolidine scaffolds derived from this compound class demonstrated critical contributions to target engagement. Compounds 29d and 29e, incorporating enantiomeric pyrrolidine scaffolds, inhibited CK1δ with IC₅₀ values of 0.038±0.003 µM and 0.047±0.004 µM, respectively, and CK1ε with IC₅₀ values of 0.065±0.012 µM and 0.063±0.009 µM [1]. Critically, replacement of the pyrrolidine scaffold with a simple methyl group (compounds 28a and 28b) ablated activity entirely—residual CK1δ activity remained at 48±7% and 48±4% at 10 µM, with IC₅₀ not determinable [2]. This demonstrates that the chiral pyrrolidine core is not merely a passive linker but an essential pharmacophoric element. While the absolute configuration of the pyrrolidine scaffold showed limited differential effect on potency (GScore −14.1 for 29d vs. −13.8 for 29e), the presence of the hydroxyl-bearing chiral scaffold itself was indispensable for nanomolar activity [3].

Kinase inhibition CK1δ inhibitor Structure-activity relationship Chiral scaffold

Boc Protection Strategy: Selective Deprotection Under Mild Acidic Conditions vs. Cbz and Fmoc Alternatives

The tert-butoxycarbonyl (Boc) protecting group on (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate enables selective N-deprotection under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane), a critical feature for multi-step synthetic sequences where the free amine must be revealed without affecting the hydroxyl functionality [1]. Unlike the benzyloxycarbonyl (Cbz) group, which requires hydrogenolysis conditions incompatible with reducible functional groups (alkenes, nitriles, halophenyls), the Boc group is cleaved under non-reducing conditions, preserving sensitive moieties [2]. This advantage was explicitly demonstrated in nNOS inhibitor synthesis, where benzyl-deprotection via catalytic hydrogenation led to phenyl dehalogenation, cyclopropyl ring reduction, and pyridinyl group reduction—side reactions entirely avoided when Boc protection was employed [3]. Compared to Fmoc, which requires basic conditions (piperidine) that may epimerize α-stereocenters or promote β-elimination, Boc deprotection proceeds under acid conditions that are generally orthogonal to the stability profile of the hydroxyl-bearing side chain.

Protecting group strategy Orthogonal deprotection Multi-step synthesis compatibility

Commercial Availability and Purity Specification: Comparative Vendor Landscape for the (2S)-Configured Compound

The (2S)-configured 1-hydroxyethyl pyrrolidine building block is available from multiple global vendors with varying purity specifications and storage requirements. The (2S,1'S) diastereomer (CAS 1307800-86-7) is offered at 97% purity by Sigma-Aldrich (solid, store at room temperature) and at ≥95% by BOC Sciences (white solid, store at 2-8 °C), while the stereochemically undefined (2S) form (CAS 290327-92-3) is available at 95% from AChemBlock and 97% from Amatek Scientific . The (R)-enantiomer (CAS 848482-37-1) is priced at approximately $130/250 mg from AChemBlock . By contrast, the racemic or stereochemically unspecified form (CAS 916145-68-1) is offered at only 95% purity by Enamine and Fluorochem, with no stereochemical guarantee . The availability of the (2S)-compound in both diastereomerically defined (CAS 1307800-86-7, 310450-41-0) and stereochemically flexible (CAS 290327-92-3) forms provides procurement flexibility depending on whether diastereomeric purity or cost is the primary driver.

Commercial sourcing Purity specification Vendor comparison Procurement

Optimal Procurement and Application Scenarios for (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate


Chiral Building Block for ATP-Competitive Kinase Inhibitor Synthesis Targeting the Ribose Pocket

As demonstrated in the CK1δ/ε inhibitor study by Luxenburger et al. (2019), chiral hydroxy-functionalized pyrrolidine scaffolds derived from this compound class serve as 'iminoribitol' mimics that address the ribose pocket of the ATP binding site—a hydrophilic region typically inaccessible to Lipinski-compliant molecules [1]. The (2S)-1-hydroxyethyl pyrrolidine core contributed to nanomolar CK1δ inhibition (IC₅₀ = 0.038–0.047 µM) when appended to a 3,4-diaryl-isoxazole pharmacophore, while methyl replacement ablated activity (IC₅₀ >10 µM) [2]. Researchers developing type I kinase inhibitors that require ribose-pocket engagement should procure this compound as a scaffold extension precursor, with the (2S,1'S) or (2S,1'R) diastereomer selected based on molecular docking predictions for the kinase of interest.

Enantioselective Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors via Chiral Pyrrolidine Core Intermediates

US Patent 9,758,507 describes a chiral synthesis of pyrrolidine core compounds en route to selective nNOS inhibitors, where compound 1 (containing a chiral pyrrolidine scaffold) achieved a Ki of 5 nM with 3,800-fold selectivity over endothelial NOS and 1,200-fold over inducible NOS [3]. The patent explicitly highlights the superiority of Boc protection over benzyl protection, as the latter caused dehalogenation, ring reduction, and heterocycle reduction side reactions during hydrogenolysis [4]. (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is the appropriate procurement choice for programs following this synthetic strategy, as the (2S)-configuration matches the stereochemistry of the reported lead compounds.

Diastereomeric Resolution Studies and Enantiomeric Purity Optimization in API Intermediate Synthesis

The presence of two chiral centers in the 1-hydroxyethyl series—absent in the 2-hydroxyethyl analog—provides a diastereomeric handle for enantiomeric enrichment. As reported in the CK1 inhibitor study, chiral HPLC analysis of similar pyrrolidine intermediates achieved >99% optical purity [5]. For pharmaceutical intermediate production requiring high enantiomeric excess, procurement of the diastereomerically defined (2S,1'S) form (CAS 1307800-86-7, 97% purity) or the (2S,1'R) form (CAS 310450-41-0, ≥98% purity) is essential. The (2S,1'R) diastereomer's higher commercial purity specification (≥98%) makes it particularly suitable as a reference standard for chiral HPLC method development and as a starting material for cGMP-adjacent synthesis campaigns.

Medicinal Chemistry Library Synthesis Requiring sp³-Rich, Chiral Building Blocks for Chemical Diversity Enhancement

The 2019 Molecules study explicitly discusses the need for 'high-quality' building blocks with chirality, carbon bond saturation, and natural product-likeness to escape the 'flat-land' of traditional kinase inhibitor libraries [6]. (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate, with its two sp³ stereogenic centers, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 49.8 Ų [7], satisfies multiple criteria for three-dimensional fragment library construction. Procurement of this compound for diversity-oriented synthesis or fragment-based drug discovery programs directly addresses the medicinal chemistry community's demand for building blocks that explore underexploited chemical space beyond traditional flat heterocycles.

Quote Request

Request a Quote for (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.